molecular formula C11H13FOS B7939313 3-(5-Fluoro-2-methylphenyl)thiolan-3-ol

3-(5-Fluoro-2-methylphenyl)thiolan-3-ol

Cat. No.: B7939313
M. Wt: 212.29 g/mol
InChI Key: FRSVXIMONZRMPJ-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methylphenyl)thiolan-3-ol is a sulfur-containing heterocyclic compound derived from thiolan-3-ol (C₄H₈OS, molar mass 104.17 g/mol) . The core structure of thiolan-3-ol consists of a tetrahydrothiophene ring (a five-membered saturated sulfur ring) with a hydroxyl group at the 3-position. In the target compound, a 5-fluoro-2-methylphenyl substituent is attached to the 3-position of the thiolan-3-ol scaffold, resulting in the molecular formula C₁₁H₁₃FO₃S (estimated molar mass: 244.28 g/mol).

This compound is structurally related to intermediates in pharmaceutical synthesis, particularly those targeting kinase inhibition or anticancer activity, as suggested by analogous fluorinated phenyl derivatives in patent literature .

Properties

IUPAC Name

3-(5-fluoro-2-methylphenyl)thiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FOS/c1-8-2-3-9(12)6-10(8)11(13)4-5-14-7-11/h2-3,6,13H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSVXIMONZRMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2(CCSC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Thiolan-3-ol Derivatives
  • Thiolan-3-ol (C₄H₈OS) : The parent compound lacks aromatic substituents. Its smaller size and polar hydroxyl group make it more water-soluble than derivatives with bulky aryl groups .
(b) Triazole-Based Analogues

4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives (e.g., from ) share aryl substituents but replace the thiolan-3-ol core with a triazole ring. These compounds exhibit higher molar masses (e.g., ~350 g/mol) and may prioritize hydrogen-bonding interactions due to the triazole’s nitrogen-rich structure, contrasting with the sulfur-driven hydrophobicity of the target compound .

(c) Pharmaceutical Candidates in Patent Literature

Complex derivatives such as (S)-N-(3-(5-((1-Acryloylazetidin-2-yl)methoxy)-6-aminopyrimidin-4-yl)-5-fluoro-2-methylphenyl)-4-cyclopropyl-2-fluorobenzamide (from ) feature the 5-fluoro-2-methylphenyl motif but incorporate additional functional groups (e.g., pyrimidine, acryloyl). These modifications enhance target specificity (e.g., kinase inhibition) but reduce synthetic accessibility compared to the simpler thiolan-3-ol-based compound .

Table 1: Key Properties of 3-(5-Fluoro-2-methylphenyl)thiolan-3-ol and Analogues
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Synthesis Method Potential Application
Thiolan-3-ol C₄H₈OS 104.17 -OH at C3 Mitsunobu reaction Synthetic intermediate
3-(5-Fluoro-2-methylphenyl)thiolan-3-ol C₁₁H₁₃FO₃S 244.28 5-Fluoro-2-methylphenyl at C3 Halide substitution with InCl₃ Pharmaceutical intermediate
4-Phenyl-5-(3,4,5-TMP)-4H-1,2,4-triazole C₁₇H₁₆N₃O₃S ~350 3,4,5-Trimethoxyphenyl, thiol InCl₃-catalyzed alkylation Antimicrobial agents
(S)-N-(3-(5-...)-benzamide () C₂₈H₂₈F₂N₆O₃ ~554 Pyrimidine, acryloyl, cyclopropyl Multi-step organic synthesis Kinase inhibitor
Key Observations :

Synthetic Methods: The target compound may be synthesized via halide substitution using InCl₃ catalysis, akin to triazole derivatives , or through Mitsunobu reactions for hydroxyl-group functionalization .

Bioactivity : Fluorine and methyl groups in the target compound likely improve blood-brain barrier penetration compared to polar triazole derivatives, making it suitable for central nervous system-targeted drugs .

Structural Complexity : The compound balances synthetic feasibility (unlike complex patent derivatives) and bioactivity (unlike simpler thiolan-3-ol), positioning it as a versatile intermediate.

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